3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclopentylpropanamide
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Overview
Description
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLPROPANAMIDE typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrimidine derivative with a cyclopentylpropanamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLPROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Contains a benzodioxole ring and a nitroaniline group, differing in its substitution pattern and functional groups.
Indole derivatives: These compounds have diverse biological activities and are structurally related through the presence of an indole ring.
Uniqueness
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLPROPANAMIDE is unique due to its combination of a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H20F3N3O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-cyclopentylpropanamide |
InChI |
InChI=1S/C20H20F3N3O3S/c21-20(22,23)17-10-14(12-5-6-15-16(9-12)29-11-28-15)25-19(26-17)30-8-7-18(27)24-13-3-1-2-4-13/h5-6,9-10,13H,1-4,7-8,11H2,(H,24,27) |
InChI Key |
NFJFRLRPDNDMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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